
3,4-Dimethylcyclohexane-1-carboxylic acid
Vue d'ensemble
Description
3,4-Dimethylcyclohexane-1-carboxylic acid (DMCHA) is an organic compound that belongs to the class of cyclohexane carboxylic acids. It is a colorless crystalline solid that has been widely used in scientific research due to its unique properties. DMCHA is known to exhibit a number of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Applications De Recherche Scientifique
Synthesis and Biological Studies
Research has demonstrated the synthesis of complex molecules using derivatives of cyclohexane compounds. For example, bis(thiadiazole/triazole) compounds were synthesized starting from 5,5-Dimethylcyclohexane-1,3-dione, further reacting under ultrasound conditions to yield compounds with significant antibacterial activities against Gram-positive bacteria. This study showcases the potential of cyclohexane derivatives in the development of new antibacterial agents (Dabholkar & Ansari, 2008).
Catalysis and Synthesis
Cyclohexane derivatives have been used as catalysts or key reactants in the synthesis of complex organic molecules. For instance, Pyridinium-1-sulfonic acid-2-carboxylic acid chloride was synthesized and applied as a novel and efficient catalyst for the preparation of hexahydroquinolines under mild and solvent-free conditions. This highlights the role of cyclohexane derivatives in facilitating organic reactions, enhancing yields, and contributing to green chemistry by minimizing solvent use (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Organic Synthesis Techniques
Cyclohexane derivatives have facilitated the development of new organic synthesis techniques. A study detailed the Cu(I)-catalyzed intramolecular O-vinylation of carboxylic acids with vinyl bromides, leading to the synthesis of five- and six-membered enol lactones. This process exemplifies how cyclohexane derivatives can be instrumental in creating efficient pathways for producing cyclic compounds (Sun et al., 2009).
Material Science and Dye Applications
In material science, 7-(Diethylamino)-coumarin-3-carboxylic acid, a compound related to cyclohexane carboxylic acids, has been investigated for its optoelectronic properties and potential in various applications such as laser dyes and fluorescent labels. This research provides insight into the molecular aggregation behavior of the dye and its implications for use in technology and biomedicine (Liu et al., 2014).
Propriétés
IUPAC Name |
3,4-dimethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZRFFDOIJVEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylcyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




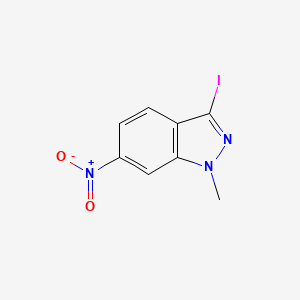
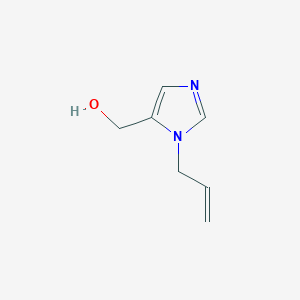
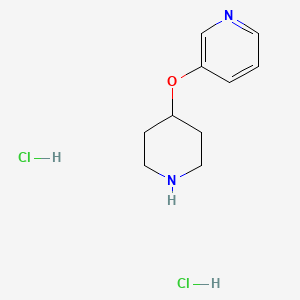
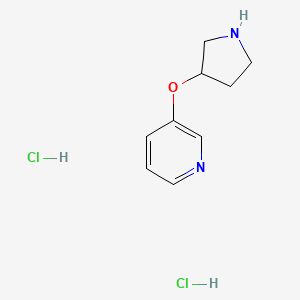
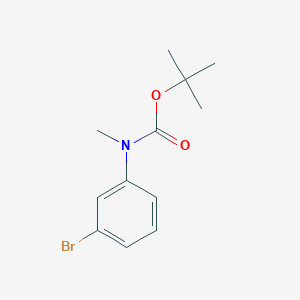
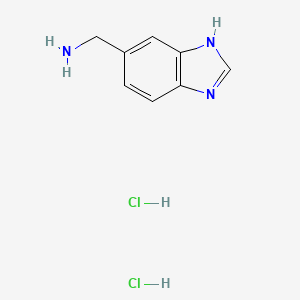
![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)
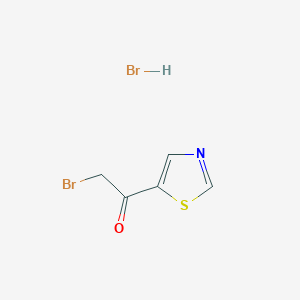


![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)
